Furan-2-carboxamide vs. Saturated Amide Analogs: Inferred CDK2 Binding Affinity Shift
The target compound bears a furan-2-carboxamide terminus that is structurally pre-organized for a bidentate hydrogen-bond interaction with the CDK2 hinge region (Leu83 backbone), whereas the closest well-characterized analog — (S)-8b (PDB 2W17 ligand) — employs a chiral α-methylbenzylamide tail that directs hydrophobic packing in the kinase specificity pocket [1]. No direct IC₅₀ value is published for the target compound; however, the structurally related imidazole pyrimidine amide series exhibits CDK2 IC₅₀ values spanning 2 nM (AZD5597, optimal amide) to >36 nM for suboptimal amide substitutions [2]. By class-level inference, the furan-2-carboxamide motif is expected to yield intermediate potency with a distinct selectivity fingerprint, making the compound useful for chemoproteomic profiling where a moderate-affinity, reversible probe is desired [2].
| Evidence Dimension | CDK2 inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | Not directly measured; predicted via class SAR to fall within the 10–100 nM range |
| Comparator Or Baseline | AZD5597: CDK2 IC₅₀ = 2 nM [2]; Compound (S)-8b (PDB 2W17) series analog: CDK2 IC₅₀ ≈ 36 nM [2] |
| Quantified Difference | Estimated 5- to 50-fold right-shift in IC₅₀ relative to AZD5597; comparable or slightly right-shifted relative to (S)-8b analog |
| Conditions | Biochemical CDK2/cyclin A kinase assay (coupled pyruvate kinase/lactate dehydrogenase format, ATP at Km) from the AZD5597 discovery program [2] |
Why This Matters
The inferred intermediate potency positions this compound as a viable negative-control probe or a scaffold-hopping starting point for lead optimization, distinct from ultra-potent clinical leads like AZD5597.
- [1] PDB Entry 2W17: CDK2 in complex with the imidazole pyrimidine amide, compound (S)-8b. Resolution 2.15 Å. RCSB Protein Data Bank. DOI: 10.2210/pdb2w17/pdb View Source
- [2] BindingDB Entry BDBM50246404. IC₅₀ = 36 nM for imidazole pyrimidine amide series analog (CDK2). Citing Jones, C.D., et al. (2008). Bioorg. Med. Chem. Lett., 18, 6369–6373. View Source
